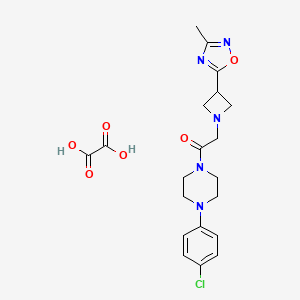
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H24ClN5O6 and its molecular weight is 465.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex molecule that incorporates pharmacologically significant moieties, including a piperazine ring and an oxadiazole derivative. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C18H22ClN5O3, with a molecular weight of approximately 371.85 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole core have shown cytotoxic effects against various cancer cell lines. In one study, oxadiazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The incorporation of the piperazine functionality in our compound may enhance its interaction with biological targets involved in cancer proliferation.
Antimicrobial Properties
The synthesis of compounds containing both piperazine and oxadiazole has been linked to antimicrobial activity. Studies have shown that similar compounds inhibited bacterial growth effectively, suggesting potential applications as antibacterial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Research has highlighted that piperazine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions such as Alzheimer's disease and urinary tract infections respectively . The presence of the oxadiazole ring may further enhance this inhibitory action due to its electron-withdrawing properties.
The biological activity of the compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as p53 and caspase-3 .
- Antioxidant Activity : Compounds with oxadiazole rings have been shown to possess antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors or other molecular targets, enhancing the pharmacological profile of the compound.
Research Findings
A summary of relevant studies on similar compounds is presented below:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | Anticancer (MCF-7) | 0.12 | |
| Piperazine-based Compound B | Antimicrobial | 2.14 | |
| Oxadiazole-Piperazine Hybrid C | AChE Inhibition | 6.28 |
Study 1: Anticancer Efficacy
In vitro studies on similar oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For example, a derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin . This suggests that our compound could be further explored for its anticancer potential.
Study 2: Antimicrobial Screening
In another study focusing on piperazine derivatives, several compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on our compound's structure .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2.C2H2O4/c1-13-20-18(26-21-13)14-10-22(11-14)12-17(25)24-8-6-23(7-9-24)16-4-2-15(19)3-5-16;3-1(4)2(5)6/h2-5,14H,6-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUBCIOWRCMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














